molecular formula C28H31ClN8O2 B1192698 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride CAS No. 187683-79-0

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride

Cat. No.: B1192698
CAS No.: 187683-79-0
M. Wt: 547.0 g/mol
InChI Key: YMFXGXGDHBXTPY-UHFFFAOYSA-N
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Description

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride is a synthetic compound that belongs to the class of pyrazolopyrimidine derivatives. It is known for its potent inhibitory activity against various kinases, including cyclin-dependent kinases, glycogen synthase kinase 3, and mitogen-activated protein kinases. This compound is primarily used as an antagonist of the Angiotensin II Receptor Type 1, making it significant in the treatment of cardiovascular diseases .

Scientific Research Applications

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in kinase inhibition studies and as a tool for studying the structure-activity relationship of pyrazolopyrimidine derivatives.

    Biology: The compound is used to investigate the role of kinases in cellular signaling pathways and to study the effects of kinase inhibition on cell proliferation and apoptosis.

    Medicine: this compound is being explored for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension, by antagonizing the Angiotensin II Receptor Type 1.

    Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes for kinase inhibitors.

Preparation Methods

The preparation of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrazolopyrimidine derivatives with potassium hydroxide under controlled conditions to form the potassium salt. Industrial production methods typically involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction. Major products formed from these reactions include various substituted pyrazolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride involves its antagonistic effect on the Angiotensin II Receptor Type 1. By binding to this receptor, the compound inhibits the action of angiotensin II, a peptide hormone that causes vasoconstriction and increases blood pressure . This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The molecular targets and pathways involved include the inhibition of downstream signaling pathways mediated by the Angiotensin II Receptor Type 1, such as the MAPK/ERK pathway .

Comparison with Similar Compounds

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride can be compared with other similar compounds, such as:

    Losartan: Another Angiotensin II Receptor Type 1 antagonist used in the treatment of hypertension.

    Valsartan: Similar to losartan, it is used to treat high blood pressure and heart failure.

    Irbesartan: Another compound in the same class, used for managing hypertension and diabetic nephropathy.

What sets this compound apart is its potent inhibitory activity against a broader range of kinases, making it a valuable tool in kinase inhibition studies and a promising candidate for developing new therapeutic agents.

Properties

IUPAC Name

2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N8O2.ClH/c1-4-5-10-24-29-23-15-16-35(18-25(37)34(2)3)28(38)26(23)36(24)17-19-11-13-20(14-12-19)21-8-6-7-9-22(21)27-30-32-33-31-27;/h6-9,11-16H,4-5,10,17-18H2,1-3H3,(H,30,31,32,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFXGXGDHBXTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)N(C=C2)CC(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719334
Record name 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187683-79-0
Record name 2-(2-Butyl-4-oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-3,4-dihydro-5H-imidazo[4,5-c]pyridin-5-yl)-N,N-dimethylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Reactant of Route 4
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Reactant of Route 5
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride

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